(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a bromofuran moiety . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives can be characterized by various spectroscopic techniques such as 1H and 13C NMR, MS, and IR spectroscopy .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can participate in various chemical reactions due to the presence of the weak O–N bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound and its substituents .
Scientific Research Applications
Synthesis and Biological Activity Prediction
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone and related compounds have been studied for their synthesis processes and biological activity. A study by Kharchenko et al. (2008) detailed the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, and explored their biological activity using prediction methods (Kharchenko, Detistov, & Orlov, 2008).
Anticonvulsant Agents
Another application is in the development of anticonvulsant agents. Malik and Khan (2014) synthesized derivatives of this compound, evaluating their anticonvulsant activities. They found that certain derivatives showed potent effects, suggesting a potential role in treating convulsions (Malik & Khan, 2014).
Antimicrobial and Antimycobacterial Activities
Compounds in this category have been tested for their antimicrobial and antimycobacterial activities. For instance, Sidhaye et al. (2011) synthesized derivatives and screened them for antimycobacterial activity (Sidhaye et al., 2011). Similarly, Bayrak et al. (2009) investigated the synthesis of new 1,2,4-triazoles and evaluated their antimicrobial activities, demonstrating their potential in combating microbial infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Role in Crystal Packing
Sharma et al. (2019) studied the role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives. Their research contributes to understanding the structural aspects of these compounds in various applications (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antibacterial and Antifungal Activities
Sangepu et al. (2016) explored the synthesis of isoxazole, 1,2,4-oxadiazole, and pyrazole derivatives, assessing their antibacterial activity. Their research adds to the understanding of the potential therapeutic applications of these compounds (Sangepu, Gandu, Anupoju, & Jetti, 2016).
In Silico Drug-likeness Prediction
Pandya et al. (2019) synthesized a library of related compounds and investigated their in silico ADME prediction properties, along with in vitro antibacterial, antifungal, and antimycobacterial activities. This study highlights the potential of these compounds in pharmaceutical development (Pandya, Dave, Patel, & Desai, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
Upon activation of GPBAR1, several metabolic pathways are affected. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of the compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by the compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure . These effects could potentially be beneficial in the treatment of metabolic and inflammatory diseases.
Safety and Hazards
Future Directions
1,2,4-Oxadiazole derivatives have shown promise in various areas including medicinal chemistry and materials science . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .
Biochemical Analysis
Biochemical Properties
The (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone compound has been identified as a potent agonist of the G-protein bile acid receptor 1 (GPBAR1) . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon . The compound interacts with GPBAR1, influencing its activity and playing a significant role in biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound’s interaction with GPBAR1 influences various cellular processes . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GPBAR1 . It exerts its effects at the molecular level, including enzyme activation and changes in gene expression .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3/c12-9-2-1-8(18-9)11(16)15-4-3-7(5-15)10-13-6-17-14-10/h1-2,6-7H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLADKLWFAXSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.